N-methyl-N-(4-morpholin-4-ylbenzyl)amine
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Overview
Description
N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring attached to a benzylamine moiety .
Scientific Research Applications
N-methyl-N-(4-morpholin-4-ylbenzyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(4-morpholin-4-ylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted benzylamine derivatives.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-morpholin-4-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The morpholine ring and benzylamine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- N-methyl-N-(4-piperidin-4-ylbenzyl)amine
- N-methyl-N-(4-pyrrolidin-4-ylbenzyl)amine
- N-methyl-N-(4-piperazin-4-ylbenzyl)amine
Comparison: N-methyl-N-(4-morpholin-4-ylbenzyl)amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .
Properties
IUPAC Name |
N-methyl-1-(4-morpholin-4-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNHXXWEDXRMFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427635 |
Source
|
Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179328-22-4 |
Source
|
Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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